1-Vinyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Vinyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-Vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Chemical Reactions Analysis
1-Vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The vinyl group and the nitrogen atom in the pyrrole ring can participate in substitution reactions, leading to a variety of substituted pyrrole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Vinyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The vinyl group and the carboxylic acid moiety allow it to participate in a range of chemical reactions, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-Vinyl-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This compound has additional carboxylic acid groups, which can influence its reactivity and applications.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: The presence of methyl groups can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for functionalization compared to other pyrrole derivatives.
Properties
CAS No. |
34600-55-0 |
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Molecular Formula |
C7H6NO2- |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1-ethenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)/p-1 |
InChI Key |
QKMWGJRTHOVYTE-UHFFFAOYSA-M |
SMILES |
C=CN1C=CC=C1C(=O)O |
Canonical SMILES |
C=CN1C=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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